molecular formula C16H18ClNO2 B1326316 Benzo[1,3]dioxol-5-ylmethyl-phenethyl-amine hydrochloride CAS No. 3548-74-1

Benzo[1,3]dioxol-5-ylmethyl-phenethyl-amine hydrochloride

Cat. No.: B1326316
CAS No.: 3548-74-1
M. Wt: 291.77 g/mol
InChI Key: LVHUFQKKFRQDAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzo[1,3]dioxol-5-ylmethyl-phenethyl-amine hydrochloride is a chemical compound with the molecular formula C16H17NO2•HCl and a molecular weight of 291.77 . This compound is primarily used in scientific research, particularly in the fields of chemistry and biology. It is known for its unique structure, which includes a benzo[1,3]dioxole ring fused to a phenethylamine moiety.

Biochemical Analysis

Biochemical Properties

Benzo[1,3]dioxol-5-ylmethyl-phenethyl-amine hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within cells. For instance, it can interact with monoamine oxidase (MAO) enzymes, leading to the inhibition of the breakdown of neurotransmitters such as serotonin and dopamine. This interaction can result in increased levels of these neurotransmitters, which may have implications for mood regulation and other neurological functions .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, it can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. Additionally, this compound can alter the expression of genes involved in apoptosis and cell cycle regulation, leading to changes in cell survival and growth .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with specific receptors and enzymes. For example, this compound can bind to serotonin receptors, leading to the activation or inhibition of downstream signaling pathways. Additionally, it can inhibit the activity of enzymes such as MAO, resulting in altered levels of neurotransmitters. These molecular interactions contribute to the overall pharmacological effects of this compound .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, but it may degrade over extended periods or under specific environmental conditions. Long-term exposure to this compound can lead to sustained changes in cellular metabolism and gene expression, which may have implications for its use in therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enhanced neurotransmitter levels and improved mood regulation. At higher doses, it can lead to toxic or adverse effects, including neurotoxicity and disruptions in normal cellular functions. Threshold effects have been observed, where the compound’s impact on cellular processes becomes more pronounced beyond a certain dosage level .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound can affect metabolic flux and alter the levels of specific metabolites. For instance, its interaction with MAO enzymes can influence the catabolism of neurotransmitters, leading to changes in their concentrations within the brain. These metabolic interactions are crucial for understanding the compound’s pharmacokinetics and pharmacodynamics .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cell membranes, allowing it to reach its target sites within the body. Additionally, it may bind to specific proteins that facilitate its distribution and localization within different tissues. These interactions are essential for determining the compound’s bioavailability and therapeutic potential .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding the subcellular distribution of this compound is vital for elucidating its mechanism of action and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[1,3]dioxol-5-ylmethyl-phenethyl-amine hydrochloride typically involves the reaction of benzo[1,3]dioxole with phenethylamine under specific conditions. One common method involves the use of a palladium-catalyzed C-N cross-coupling reaction . This reaction is carried out in the presence of a base and a suitable solvent, such as dimethylformamide (DMF), at elevated temperatures.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Benzo[1,3]dioxol-5-ylmethyl-phenethyl-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the amine group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce secondary amines.

Scientific Research Applications

Benzo[1,3]dioxol-5-ylmethyl-phenethyl-amine hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Benzo[1,3]dioxol-5-ylmethyl-phenethyl-amine hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure and the resulting biological activities, which make it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-phenylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2.ClH/c1-2-4-13(5-3-1)8-9-17-11-14-6-7-15-16(10-14)19-12-18-15;/h1-7,10,17H,8-9,11-12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVHUFQKKFRQDAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNCCC3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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